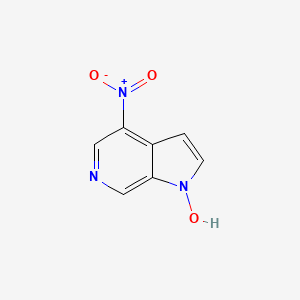

N-Hydroxy-4-nitro-6-azaindole

Description

Structure

3D Structure

Properties

CAS No. |

1352395-16-4 |

|---|---|

Molecular Formula |

C7H5N3O3 |

Molecular Weight |

179.13 g/mol |

IUPAC Name |

1-hydroxy-4-nitropyrrolo[2,3-c]pyridine |

InChI |

InChI=1S/C7H5N3O3/c11-9-2-1-5-6(9)3-8-4-7(5)10(12)13/h1-4,11H |

InChI Key |

DERWPMSPIQKDAW-UHFFFAOYSA-N |

SMILES |

C1=CN(C2=CN=CC(=C21)[N+](=O)[O-])O |

Canonical SMILES |

C1=CN(C2=CN=CC(=C21)[N+](=O)[O-])O |

Origin of Product |

United States |

Chemical Reactivity and Advanced Derivatization of N Hydroxy 4 Nitro 6 Azaindole

Transformations at the N-Hydroxy Nitrogen

The N-hydroxy group is a key site for introducing molecular diversity. Its reactivity allows for both alkylation and acylation, as well as its complete removal to yield the parent N-H azaindole.

N-Alkylation and N-Acylation Reactions to Yield N-Alkoxy and N-Acyloxy Derivatives

The nitrogen of the N-hydroxy group can act as a nucleophile, attacking various electrophiles to form N-alkoxy and N-acyloxy derivatives. The synthesis of N-alkoxyindoles can be achieved through the treatment of N-hydroxyindoles with alkylating agents. nih.gov

Commonly employed methods for the N-alkylation of N-hydroxyindoles include the use of alkyl halides (such as methyl iodide and benzyl (B1604629) bromide) and dimethyl sulfate (B86663). nih.gov The reaction conditions often involve a base, such as potassium carbonate, to deprotonate the hydroxyl group and enhance its nucleophilicity. nih.gov For instance, the methylation of an N-hydroxyindole has been successfully achieved using dimethyl sulfate in the presence of potassium carbonate in methanol, resulting in excellent yields. nih.gov However, the efficiency of these reactions can be variable and may require a significant excess of the alkylating agent and base. nih.gov

Similarly, N-acylation can be accomplished using acylating agents like acetic anhydride (B1165640) or p-tosyl chloride to furnish the corresponding N-acetoxy and N-tosyloxy derivatives. nih.gov These reactions provide a means to introduce a variety of functional groups, potentially modulating the biological activity and physicochemical properties of the parent molecule.

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Electrophile | Reagent | Product Type |

|---|---|---|

| Methyl Iodide | Base (e.g., Potassium Carbonate) | N-Alkoxy |

| Benzyl Bromide | Base (e.g., Potassium Carbonate) | N-Alkoxy |

| Dimethyl Sulfate | Base (e.g., Potassium Carbonate) | N-Alkoxy |

| Acetic Anhydride | Base | N-Acyloxy |

| p-Tosyl Chloride | Base | N-Acyloxy |

Reductive Removal of the N-Hydroxy Functionality to the N-H Azaindole

In certain synthetic strategies, the removal of the N-hydroxy group is desirable to obtain the corresponding N-H azaindole. This transformation can be achieved through reductive methods. One reported method involves heating the N-hydroxyindole with zinc dust in acetic acid. This process can lead to the simultaneous reduction of the nitro group and the cleavage of the N-OH bond, affording the N-H indole (B1671886). unito.it This reductive deoxygenation provides a direct route to the core azaindole structure, which can be a valuable intermediate for further functionalization.

Reactions of the Nitro Group

The nitro group at the 4-position of the azaindole core is a versatile handle for a variety of chemical transformations, primarily involving its reduction or its ability to activate the aromatic ring towards nucleophilic substitution.

Selective Reduction to Amino, Hydroxylamino, or Other Nitrogen-Containing Functions

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to a range of nitrogen-containing functionalities. thieme-connect.de The selective reduction of the nitro group in N-Hydroxy-4-nitro-6-azaindole can yield the corresponding amino, hydroxylamino, or other reduced nitrogen species, depending on the reducing agent and reaction conditions employed.

A variety of reagents are available for the reduction of nitroarenes. For the complete reduction to an amine, common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide, often in the presence of a hydrogen source like hydrogen gas or ammonium (B1175870) formate (B1220265). researchgate.net Other systems, such as sodium borohydride (B1222165) in the presence of a transition metal catalyst like nickel(II) chloride or copper(II) salts, have also been shown to be effective for the reduction of nitro compounds to amines. researchgate.netjsynthchem.com

The partial reduction of the nitro group to a hydroxylamine (B1172632) can also be achieved under specific conditions. The reduction process from a nitro group to an amine proceeds through nitroso and hydroxylamine intermediates. thieme-connect.de By carefully controlling the reaction conditions, it is possible to isolate these intermediates.

Table 2: Reagents for the Selective Reduction of Nitro Groups

| Reagent/System | Product |

|---|---|

| H₂, Pd/C | Amine |

| NaBH₄, NiCl₂ | Amine |

| NaBH₄, Cu(OAc)₂ | Amine |

| Zn, NH₄Cl | Amine |

| Sodium Polysulfide | Amine |

Nucleophilic Aromatic Substitution Activated by the Nitro Group

The electron-withdrawing nature of the nitro group strongly activates the aromatic ring of the azaindole towards nucleophilic aromatic substitution (SNA r). masterorganicchemistry.com This allows for the displacement of a suitable leaving group on the ring by a variety of nucleophiles. While this compound itself does not possess a leaving group in a position activated by the nitro group, derivatives of this compound could be designed to undergo such reactions.

In a typical S NAr reaction, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is enhanced by the presence of strong electron-withdrawing groups, such as the nitro group, at the ortho and para positions relative to the leaving group. masterorganicchemistry.com The subsequent departure of the leaving group restores the aromaticity of the ring. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can participate in these reactions. scirp.org

Functionalization of the Azaindole Core via Ring-Specific Reactions

The 7-azaindole (B17877) scaffold has garnered significant attention in drug discovery. nih.gov The functionalization of the azaindole core, beyond the manipulations of the N-hydroxy and nitro groups, can be achieved through various ring-specific reactions. Advances in metal-catalyzed cross-coupling and C-H bond functionalization reactions have provided powerful tools for modifying the azaindole template. nih.gov

These modern synthetic methods allow for the introduction of a wide range of substituents, such as alkyl, aryl, and heteroaryl groups, at various positions on the azaindole ring system. The specific position of functionalization is often directed by the inherent reactivity of the azaindole core or can be controlled through the use of directing groups. The ability to functionalize the azaindole core is crucial for fine-tuning the biological activity and pharmacokinetic properties of potential therapeutic agents. nih.gov

Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring

The pyrrole ring of the azaindole system is generally more susceptible to electrophilic attack than the pyridine (B92270) ring due to its electron-rich nature. However, the presence of the electron-withdrawing nitro group at the 4-position of the 6-azaindole (B1212597) core is expected to significantly deactivate the pyrrole ring towards electrophilic aromatic substitution. Despite this deactivation, electrophilic substitution, if forced, would likely occur at the C-3 position, which is the most nucleophilic carbon in the pyrrole moiety of the 6-azaindole scaffold.

Common electrophilic substitution reactions that could be explored, albeit likely requiring harsh conditions, include:

Nitration: Introduction of a second nitro group onto the pyrrole ring would be challenging due to the already present deactivating nitro group.

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could potentially introduce a halogen atom at the C-3 position.

Friedel-Crafts Acylation: This reaction would likely be difficult to achieve due to the deactivating effect of the nitro group and potential coordination of the Lewis acid catalyst with the pyridine nitrogen and the N-hydroxy group.

| Reaction | Reagent | Expected Position of Substitution |

| Nitration | HNO₃/H₂SO₄ | C-3 (likely requires forcing conditions) |

| Bromination | NBS | C-3 |

| Chlorination | NCS | C-3 |

| Acylation | Acyl chloride/AlCl₃ | C-3 (likely very low yielding) |

Nucleophilic Aromatic Substitution on the Pyridine Ring (e.g., at C-7 in related 7-azaindoles)

The pyridine ring of the this compound is electron-deficient, a characteristic that is further amplified by the electron-withdrawing nitro group at the 4-position. This electronic feature makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNA_r). While the target molecule is a 6-azaindole, insights into reactivity can be drawn from related azaindole isomers. In 7-azaindoles, for instance, nucleophilic substitution is a well-established reaction pathway. nih.gov

For this compound, the most likely site for nucleophilic attack would be a carbon atom bearing a suitable leaving group, such as a halogen. If a halogen were present at the C-7 position, it would be readily displaced by various nucleophiles. The presence of the nitro group ortho and para to potential leaving groups on the pyridine ring significantly activates the ring for nucleophilic attack. masterorganicchemistry.comlibretexts.org This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group, thus stabilizing the transition state. masterorganicchemistry.comlibretexts.org

Examples of nucleophiles that could be employed in such reactions include:

Amines (primary and secondary)

Alkoxides

Thiolates

Cyanide

The general mechanism proceeds via an addition-elimination pathway, where the nucleophile adds to the aromatic ring to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. libretexts.orgscirp.org

Cross-Coupling Reactions at Various Ring Positions for Structural Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for the structural diversification of heterocyclic scaffolds, including azaindoles. nih.govresearchgate.net To utilize these reactions on the this compound core, it would first need to be functionalized with a halide (e.g., Br, I) or a triflate at a specific ring position. Both the pyrrole and pyridine rings can be subjected to these transformations.

Table of Potential Cross-Coupling Reactions:

| Reaction Name | Catalyst/Ligand System | Reactant | Potential Position | Product Type |

| Suzuki Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | Aryl/heteroaryl boronic acid | C-3, C-5, C-7 | Aryl/heteroaryl substituted azaindole |

| Sonogashira Coupling | Pd(PPh₃)₄/CuI | Terminal alkyne | C-3, C-5, C-7 | Alkynyl substituted azaindole |

| Heck Coupling | Pd(OAc)₂/phosphine ligand | Alkene | C-3, C-5, C-7 | Alkenyl substituted azaindole |

| Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos | Amine | C-5, C-7 | Amino substituted azaindole |

| Stille Coupling | Pd(PPh₃)₄ | Organostannane | C-3, C-5, C-7 | Alkyl/aryl substituted azaindole |

These reactions would allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups, at various positions of the this compound framework, leading to a vast library of structurally diverse derivatives.

Strategies for Combinatorial Library Synthesis Based on the this compound Framework

The this compound scaffold is an attractive starting point for the generation of combinatorial libraries due to its multiple points of diversification. A strategic approach would involve a series of orthogonal reactions to introduce diversity at different positions of the molecule.

A plausible strategy could be a divergent synthesis approach:

Initial Functionalization: Selective halogenation of the this compound core at distinct positions (e.g., C-3 on the pyrrole ring and C-7 on the pyridine ring).

Parallel Synthesis: The functionalized intermediates can then be subjected to a battery of parallel cross-coupling reactions. For instance, a library of boronic acids could be used in Suzuki couplings to introduce diverse aryl and heteroaryl moieties at one position.

Further Derivatization: The resulting products could be further diversified by reacting the N-hydroxy group (e.g., O-alkylation) or by modifying the introduced substituents.

Solid-Phase Synthesis: For high-throughput synthesis, the this compound core could be immobilized on a solid support, allowing for facile purification after each reaction step.

This combinatorial approach would enable the rapid generation of a large number of analogs for screening in drug discovery programs, leveraging the diverse chemical space accessible from the this compound template.

Spectroscopic and Structural Elucidation of N Hydroxy 4 Nitro 6 Azaindole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁵N, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of N-Hydroxy-4-nitro-6-azaindole by providing detailed information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons on the azaindole core. The chemical shifts of these protons are influenced by the electron-withdrawing nitro group and the nitrogen atoms within the bicyclic system. Protons in proximity to the nitro group would be expected to resonate at a lower field (higher ppm) due to deshielding effects. The N-hydroxy proton would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and temperature.

¹³C NMR: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atom attached to the nitro group is expected to be significantly deshielded, appearing at a downfield chemical shift. The carbons in the pyridine (B92270) ring of the azaindole system will also have characteristic shifts influenced by the ring nitrogen.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assembling the molecular puzzle.

COSY: Would establish the connectivity between adjacent protons, helping to assign the signals of the aromatic protons on the azaindole ring.

HSQC: Would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the carbon skeleton.

HMBC: Would reveal long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for confirming the position of the nitro group and the connectivity of the entire molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | 7.5 - 8.0 | 120 - 130 |

| H2 | 7.8 - 8.2 | - |

| C3 | 105 - 115 | 100 - 110 |

| H3 | 6.5 - 7.0 | - |

| C3a | 135 - 145 | 130 - 140 |

| C4 | 140 - 150 | 145 - 155 |

| C5 | 110 - 120 | 115 - 125 |

| H5 | 8.0 - 8.5 | - |

| C7 | 145 - 155 | 150 - 160 |

| H7 | 8.5 - 9.0 | - |

| C7a | 140 - 150 | 145 - 155 |

| N-OH | 9.0 - 11.0 (broad) | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of the compound. For C₇H₅N₄O₃, the expected exact mass would be calculated and compared to the experimental value.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern of this compound would likely involve the loss of the hydroxyl group from the N-hydroxy moiety, the loss of the nitro group, and cleavage of the azaindole ring system. The observed fragments would help to confirm the connectivity of the atoms within the molecule.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the N-hydroxy group. The N-H stretching of the indole (B1671886) ring is typically observed around 3400 cm⁻¹ researchgate.net. The asymmetric and symmetric stretching vibrations of the nitro group would give rise to strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (N-hydroxy) | 3200 - 3600 (broad) |

| N-H stretch (indole) | ~3400 |

| Aromatic C-H stretch | >3000 |

| Asymmetric NO₂ stretch | 1500 - 1550 |

| Symmetric NO₂ stretch | 1300 - 1350 |

| Aromatic C=C and C=N stretch | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the azaindole ring, further influenced by the electron-withdrawing nitro group and the N-hydroxy group, is expected to result in characteristic absorption bands in the UV-Vis spectrum. The spectrum would likely exhibit multiple absorption maxima (λ_max) corresponding to π → π* and n → π* transitions. The position and intensity of these bands are sensitive to the solvent polarity. This technique is valuable for confirming the presence of the conjugated aromatic system.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise bond lengths, bond angles, and torsional angles within the molecule. This technique would confirm the planar structure of the azaindole ring system and the geometry of the N-hydroxy and nitro substituents.

Furthermore, X-ray diffraction reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking. The N-hydroxy group and the nitro group are both capable of participating in hydrogen bonding, which would likely play a significant role in the crystal packing. The analysis of crystal structures of related nitro-containing aromatic compounds and aza-compounds can provide insights into the expected packing arrangements mdpi.comfigshare.commdpi.comrsc.org.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomerically Pure Derivatives (if applicable)

Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), is used to study chiral molecules. This compound itself is not chiral. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral substituent, ECD would be a crucial technique for determining the absolute configuration of the enantiomers. The ECD spectrum measures the differential absorption of left and right circularly polarized light, which is unique for each enantiomer.

Theoretical and Computational Investigations of N Hydroxy 4 Nitro 6 Azaindole

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to establishing a comprehensive profile of a molecule's electronic structure. These methods allow for the detailed examination of molecular properties that are often difficult or impossible to measure directly through experimental means.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the electronic energy of N-Hydroxy-4-nitro-6-azaindole can be minimized to find its optimal structure. nih.gov This process yields precise predictions of bond lengths, bond angles, and dihedral angles.

These calculations are crucial for understanding the planarity of the azaindole core and the orientation of the hydroxyl and nitro substituent groups. Furthermore, DFT can be used to evaluate the relative energies of different potential tautomers or conformers, identifying the most thermodynamically stable form of the molecule under investigation. The energetic data derived from these optimizations provide a foundational understanding of the molecule's stability.

Table 1: Predicted Geometrical Parameters for this compound using DFT This table presents hypothetical, yet representative, data for key structural parameters as would be predicted by DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | N1-O | 1.395 |

| Bond Length (Å) | C4-N(nitro) | 1.468 |

| Bond Length (Å) | N(nitro)-O(nitro) | 1.225 |

| Bond Angle (°) | C5-C4-N(nitro) | 121.5 |

| Bond Angle (°) | C2-N1-O | 118.9 |

| Dihedral Angle (°) | C5-C4-N(nitro)-O(nitro) | 179.8 |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilic character. ucsb.edu

For this compound, FMO analysis would reveal the spatial distribution of these key orbitals. The presence of the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, localizing it on the nitro-substituted ring and enhancing the molecule's susceptibility to nucleophilic attack. The N-hydroxy group and the azaindole ring system would contribute significantly to the HOMO, identifying the most probable sites for electrophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. scispace.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile:

Ionization Potential (IP) ≈ -EHOMO

Electron Affinity (EA) ≈ -ELUMO

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

Electrophilicity Index (ω) = (IP + EA)² / (8 * η)

Table 2: Predicted FMO Energies and Global Reactivity Descriptors for this compound This table contains hypothetical data illustrating the typical output of an FMO analysis.

| Parameter | Predicted Value (eV) |

|---|---|

| EHOMO | -8.95 |

| ELUMO | -2.54 |

| HOMO-LUMO Gap (ΔE) | 6.41 |

| Ionization Potential (IP) | 8.95 |

| Electron Affinity (EA) | 2.54 |

| Chemical Hardness (η) | 3.21 |

| Electrophilicity Index (ω) | 2.62 |

Computational methods are highly effective in predicting spectroscopic data, which is essential for the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. rsc.orgconicet.gov.armdpi.com By performing GIAO calculations on the DFT-optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data provides a powerful means of confirming the molecular structure and assigning specific resonances.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra. mdpi.comfaccts.deyoutube.com This calculation predicts the electronic transitions between molecular orbitals, providing the absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. gaussian.com For this compound, TD-DFT calculations would identify the key π → π* and n → π* transitions responsible for its UV-Vis absorption profile, offering insight into how the nitro and hydroxyl groups influence its electronic structure.

Table 3: Predicted Spectroscopic Data for this compound This table presents hypothetical NMR and UV-Vis data as would be predicted by GIAO and TD-DFT calculations, respectively.

| Spectroscopy | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | 11.5 | N1-OH |

| ¹H NMR | Chemical Shift (ppm) | 8.8 | H5 |

| ¹³C NMR | Chemical Shift (ppm) | 145.2 | C4-NO₂ |

| ¹³C NMR | Chemical Shift (ppm) | 150.1 | C7a |

| UV-Vis | λmax (nm) | 355 | π → π |

| UV-Vis | λmax (nm) | 280 | π → π |

Mechanistic Computational Studies of Key Synthetic Transformations

Beyond static molecular properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions, providing a detailed picture of reaction mechanisms that is often inaccessible through experimental observation alone.

A plausible synthetic route to this compound could involve the base-mediated cyclization of a substituted 2-(2-nitroaryl) derivative, a common strategy for forming N-hydroxyindoles. nih.gov Computational methods can be used to map the entire potential energy surface of such a reaction. This involves locating the structures of all reactants, intermediates, and products, as well as the transition states (TS) that connect them.

By calculating the energies of these stationary points, a reaction energy profile can be constructed. This profile reveals the activation energy (the energy barrier that must be overcome for the reaction to proceed) for each step, allowing for the identification of the rate-determining step. Furthermore, analysis of the transition state's geometry and vibrational frequencies (specifically, the single imaginary frequency corresponding to the reaction coordinate) provides a definitive picture of the atomic motions involved in the bond-forming and bond-breaking processes.

Reactions are typically carried out in a solvent, which can significantly influence both the reaction rate and the position of chemical equilibria. Computational models can account for these effects using implicit or explicit solvation models. The Polarizable Continuum Model (PCM) is a widely used implicit model that represents the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects of solvation.

By performing geometry optimizations and energy calculations with a solvation model, the stability of reactants, intermediates, and transition states in solution can be assessed. Polar solvents are expected to stabilize charged or highly polar species, potentially lowering the activation energy of a reaction step involving charge separation in the transition state. chemrxiv.org For the synthesis of this compound, computational studies incorporating solvation effects would provide more accurate predictions of reaction barriers and thermodynamics, leading to a more realistic model of the chemical transformation as it occurs in the laboratory. rsc.orgnih.govqu.edu.qa

Analysis of Intermolecular Interactions and Molecular Recognition Properties

The unique arrangement of functional groups in this compound, specifically the N-hydroxy group, the nitro group, and the 6-azaindole (B1212597) core, dictates its potential for complex intermolecular interactions. These interactions are fundamental to its molecular recognition properties and its putative binding to biological macromolecules. Computational methods provide critical insights into the nature and strength of these non-covalent forces.

Hydrogen Bonding Networks Involving the N-Hydroxy and Nitro Groups

The N-hydroxy and nitro groups are prime sites for hydrogen bonding, one of the most critical interactions in biological systems. The N-hydroxy group can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the lone pairs on the oxygen and nitrogen atoms). Similarly, the oxygen atoms of the nitro group are potent hydrogen bond acceptors.

Theoretical studies on related nitroaromatic compounds have shown that the nitro group can form strong hydrogen bonds with suitable donors, such as the amide groups of amino acid residues like asparagine in an enzyme's active site. Molecular dynamics simulations on systems like nitrobenzene (B124822) dioxygenase have highlighted the importance of a polar asparagine residue in forming a hydrogen bond with the substrate's nitro group, which is crucial for positioning the substrate for a reaction nih.govacs.org. In the context of this compound, the N-hydroxy group introduces an intramolecular hydrogen bonding possibility with the adjacent nitro group, which could influence the molecule's planarity and conformational preferences.

Furthermore, the 6-azaindole scaffold itself contributes to the hydrogen-bonding potential. The pyrrolic N-H group is a well-established hydrogen bond donor, while the pyridinic nitrogen at position 6 is a hydrogen bond acceptor. This dual functionality allows the 6-azaindole core to form specific and directional interactions. For instance, the 7-azaindole (B17877) moiety, a close isomer, is known to interact with the hinge region of protein kinases by forming two hydrogen bonds, where the pyridine (B92270) nitrogen acts as an acceptor and the pyrrole (B145914) N-H acts as a donor depositolegale.it. It is highly probable that the 6-azaindole core of this compound engages in similar bidentate hydrogen bonding with protein targets.

The interplay between the N-hydroxy, nitro, and azaindole groups can lead to the formation of extensive and stable hydrogen bond networks with a biological receptor, contributing significantly to binding affinity and specificity.

| Functional Group | Potential Hydrogen Bonding Role |

| N-Hydroxy (O-H) | Donor |

| N-Hydroxy (N, O) | Acceptor |

| Nitro (O, O) | Acceptor |

| Azaindole (N-H) | Donor |

| Azaindole (N6) | Acceptor |

π-Stacking and Other Non-Covalent Interactions

The aromatic 6-azaindole ring system of this compound is capable of engaging in π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. These interactions, arising from the alignment of π-orbitals, are crucial for stabilizing protein-ligand complexes.

The electronic nature of the 6-azaindole ring, which is influenced by the electron-withdrawing nitro group, can modulate these π-stacking interactions. The nitro group itself can participate in specific nitro-π interactions, where the electron-deficient nitro group interacts favorably with electron-rich aromatic rings.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Development

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the chemical structure of a series of compounds with their biological activity. For a molecule like this compound, QSAR models can be developed to predict its activity against a particular biological target based on various molecular descriptors.

Relevant descriptors for this compound would include:

Electronic descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. The strong electron-withdrawing nature of the nitro group significantly impacts these properties. QSAR studies on nitroaromatic compounds have often identified ELUMO as a key indicator of their biological activity, particularly in mechanisms involving nitroreduction nih.gov.

Steric descriptors: Like molecular volume, surface area, and specific shape indices, which are crucial for understanding how the molecule fits into a binding pocket.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity and its ability to cross cell membranes.

Topological descriptors: Which quantify aspects of molecular structure like branching and connectivity.

Pharmacophore modeling is another important computational tool that identifies the essential three-dimensional arrangement of chemical features required for a molecule to be active at a specific biological target dovepress.com. For this compound, a pharmacophore model would likely include features such as:

Hydrogen bond donors (from the N-H of the pyrrole and the O-H of the N-hydroxy group).

Hydrogen bond acceptors (from the pyridinic nitrogen and the oxygen atoms of the nitro and N-hydroxy groups).

An aromatic ring feature representing the azaindole core.

Such a model serves as a 3D query for virtual screening of compound libraries to identify other molecules with similar features and a high likelihood of being active. Structure-based pharmacophore models can be generated by analyzing the interactions of a known ligand within the active site of a protein nih.gov.

| Pharmacophore Feature | Corresponding Functional Group in this compound |

| Hydrogen Bond Donor | Pyrrole N-H, Hydroxyl O-H |

| Hydrogen Bond Acceptor | Pyridine N6, Nitro Oxygens, N-Hydroxy Oxygen |

| Aromatic Ring | 6-Azaindole Core |

Molecular Docking and Dynamics Simulations with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. For this compound, docking studies can provide valuable insights into its potential binding modes within the active site of a target protein, such as a protein kinase. Azaindole derivatives are well-known as kinase inhibitors, and their binding mode often involves key hydrogen bonds with the kinase hinge region depositolegale.itnih.gov.

In a typical docking simulation of this compound into a protein kinase active site, the 6-azaindole core would be expected to form hydrogen bonds with the backbone of the hinge region. The N-hydroxy and nitro substituents would then be positioned to interact with other residues in the binding pocket, potentially conferring selectivity for a particular kinase.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the protein-ligand complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the presence of solvent molecules uantwerpen.benih.gov. An MD simulation of the this compound-protein complex can be used to:

Assess the stability of the predicted binding mode.

Analyze the persistence of key intermolecular interactions, such as hydrogen bonds and π-stacking.

Calculate the binding free energy of the complex, providing a more accurate estimation of the binding affinity.

These computational approaches are instrumental in the rational design of more potent and selective inhibitors based on the this compound scaffold.

| Computational Technique | Application to this compound |

| Molecular Docking | Prediction of binding pose in a protein active site. |

| Molecular Dynamics | Assessment of binding stability and dynamics. |

| Binding Free Energy Calculation | Estimation of binding affinity. |

Biological and Pharmacological Research on N Hydroxy 4 Nitro 6 Azaindole Analogues

Enzyme Inhibitory Activities

Analogues of N-Hydroxy-4-nitro-6-azaindole have demonstrated inhibitory activity against a range of enzymes implicated in various diseases, most notably cancer. The unique chemical structure of the azaindole core, often serving as a bioisostere for indole (B1671886), contributes to its ability to interact with the active sites of these enzymes.

Kinase Inhibition Profiles

The azaindole framework is a well-established pharmacophore in the design of kinase inhibitors. These compounds often target the ATP-binding site of kinases.

One study focused on the design and synthesis of 7-azaindole (B17877) derivatives as novel inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a transcription-regulating kinase linked to various cancers. Compound 1 , 1-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(m-tolyl)urea, demonstrated potent inhibitory activity against CDK8 with a half-maximal inhibitory concentration (IC50) of 51.3 ± 4.6 nM nih.gov.

In the realm of Janus Kinase (JAK) inhibitors, a novel chemotype based on 3,4-ring fused 7-azaindoles has been discovered. Through Pictet-Spengler condensation, a series of potent JAK2 kinase inhibitors were developed, highlighting the versatility of the azaindole scaffold in generating diverse molecular architectures for kinase inhibition nih.gov.

Furthermore, various 4-azaindole (B1209526) derivatives have been identified as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase whose dysregulation is implicated in tumor development and metastasis.

While specific inhibitory data for this compound analogues against DYRK1A and CLK1 is not extensively detailed in the reviewed literature, the broad activity of azaindole derivatives against the CMGC group of kinases (which includes CDKs, MAPKs, GSKs, and CLKs) suggests potential for inhibition within this family.

Table 1: Kinase Inhibitory Activity of Selected Azaindole Analogues

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| 1 (1-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(m-tolyl)urea) | CDK8 | 51.3 ± 4.6 |

Inhibition of Glyoxalase I (GLO1) and Lactate (B86563) Dehydrogenase Isoform A (LDH-A)

Metabolic enzymes are another critical target for anticancer drug development. Analogues of this compound have shown promise in inhibiting key enzymes in cellular metabolism.

A high-throughput screening for Glyoxalase I (GLO1) inhibitors led to the identification of 4,6-diphenyl-N-hydroxypyridone as a lead compound. Based on this, a series of 4-(7-azaindole)-substituted 6-phenyl-N-hydroxypyridones were designed. One such 7-azaindole substituted N-hydroxypyridone was found to be a potent, zinc-binding GLO1 inhibitor with an impressive IC50 of 11 nM ast487.com. The design of these inhibitors was guided by the expectation that the 7-nitrogen of the azaindole would interact with a water network within the enzyme's active site nih.gov.

In the context of lactate dehydrogenase A (LDH-A), an enzyme crucial for anaerobic glycolysis in cancer cells, N-hydroxyindole-based inhibitors have been discovered. These compounds have been shown to be effective in cutting off the energetic and anabolic supply of cancer cells, thereby reducing their metastatic potential qnl.qa.

Table 2: GLO1 and LDH-A Inhibitory Activity of Selected Analogues

| Compound Class | Target Enzyme | Representative IC50 |

|---|---|---|

| 7-azaindole substituted N-hydroxypyridone | Glyoxalase I (GLO1) | 11 nM |

| N-hydroxyindole-based inhibitors | Lactate Dehydrogenase A (LDH-A) | Not Specified |

Inhibition of Histone Deacetylase 6 (HDAC6)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation, and their inhibitors are a major focus of cancer research. Specifically, related indolylsulfonylcinnamic hydroxamates have been investigated as HDAC inhibitors.

One such derivative, a 7-azaindole containing compound, has been shown to be a potent HDAC inhibitor with an IC50 value of 0.1 µM. This compound exhibited high selectivity for HDAC6, being 60-fold more active against HDAC6 than HDAC1 and 223-fold more active than against HDAC2.

Table 3: HDAC6 Inhibitory Activity and Selectivity

| Compound Class | Target Enzyme | IC50 | Selectivity |

|---|---|---|---|

| Indolylsulfonylcinnamic hydroxamates (7-azaindole derivative) | HDAC6 | 0.1 µM | 60-fold vs HDAC1, 223-fold vs HDAC2 |

Modulation of Cellular Pathways and Processes (excluding clinical outcomes)

Beyond direct enzyme inhibition, analogues of this compound exert significant effects on fundamental cellular processes, including cell cycle progression and apoptosis, which are often dysregulated in cancer.

Effects on Cell Cycle Progression

The ability to halt the cell cycle is a key mechanism of many anticancer agents. Several studies have demonstrated that azaindole analogues can induce cell cycle arrest, particularly at the G1 phase.

For instance, the 7-azaindole derivative 1 , which inhibits CDK8, was found to induce cell cycle arrest in the G1 phase in acute myeloid leukemia cells nih.gov. Similarly, another 7-azaindole analogue, compound P1 (5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyrimidin-2-amine), was shown to block the G0/G1 phase of the cell cycle in human osteosarcoma (HOS) cells at nanomolar concentrations mdpi.com.

These findings suggest that a common mechanism of action for these azaindole-based compounds is the disruption of the normal cell cycle progression, preventing cancer cells from proliferating.

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many cancer cells evade apoptosis, and inducing this process is a major goal of cancer therapy.

The CDK8 inhibitor, compound 1 , was shown to induce apoptosis in acute myeloid leukemia cells nih.gov. Likewise, the 7-azaindole analogue, compound P1 , was found to induce apoptosis in HOS cells, contributing to its cytotoxic effects mdpi.com. The induction of apoptosis by these compounds is often linked to their ability to arrest the cell cycle and inhibit key survival pathways. Various indole and azaindole derivatives have been recognized as promising apoptosis inducers.

Inhibition of Specific Signaling Cascades (e.g., STAT5 Phosphorylation)

Signal Transducer and Activator of Transcription 5 (STAT5) proteins are critical mediators in cytokine signaling pathways that regulate cell proliferation, differentiation, and survival. Constitutive activation of STAT5 is a hallmark of various hematological malignancies and solid tumors, making it a significant target for therapeutic intervention. Pharmacological inhibition of STAT5 phosphorylation is a key strategy to disrupt these oncogenic signaling cascades.

While direct studies on this compound are limited, research into related heterocyclic compounds and kinase inhibitors provides insight into potential mechanisms. The azaindole scaffold is a core component of numerous kinase inhibitors, some of which target kinases upstream of STAT5, such as Janus kinases (JAKs). For instance, several FDA-approved JAK inhibitors, which effectively block STAT signaling, incorporate an azaindole motif. These drugs function by competitively binding to the ATP-binding site of JAKs, thereby preventing the phosphorylation and subsequent activation of STAT proteins.

The JAK2 inhibitor AZD1480 has been shown to robustly inhibit STAT5a/b phosphorylation, dimerization, nuclear translocation, and transcriptional activity in prostate cancer cells. This inhibition leads to reduced cell viability and increased apoptosis nih.gov. Specifically, AZD1480 inhibited prolactin-induced STAT5a phosphorylation with an IC50 of approximately 15-18 nM and STAT5b phosphorylation with an IC50 of 48-70 nM in prostate cancer cell lines nih.gov. This demonstrates that targeting upstream kinases with small molecules can effectively suppress STAT5 activity. Given that STAT5 activation is crucial for the viability of neoplastic cells in various cancers, including peripheral T-cell lymphoma and acute myeloid leukemia (AML), its inhibition represents a promising therapeutic avenue nih.gov. Pharmacological or shRNA-mediated knockdown of STAT5 has been shown to abrogate the growth of human neoplastic mast cells, highlighting its role as a critical effector in oncogenesis nih.gov.

| Inhibitor | Target | Cell Line | IC50 (nM) | Reference |

|---|---|---|---|---|

| AZD1480 | Prl-induced STAT5a phosphorylation | CWR22Rv1 | ~15 | nih.gov |

| AZD1480 | Prl-induced STAT5a phosphorylation | CWR22Pc | ~18 | nih.gov |

| AZD1480 | Prl-induced STAT5b phosphorylation | CWR22Rv1 | 48 | nih.gov |

| AZD1480 | Prl-induced STAT5b phosphorylation | CWR22Pc | 70 | nih.gov |

Anti-Infective Potentials

The azaindole framework is a key structural motif in the development of antiviral agents, particularly against Human Immunodeficiency Virus Type 1 (HIV-1). Analogues bearing this scaffold have shown potent inhibitory activity against multiple viral targets, including HIV-1 integrase (IN) and Ribonuclease H (RNase H), both of which are essential enzymes for viral replication. nih.govnih.govsemanticscholar.org

HIV-1 Integrase Inhibition: HIV-1 integrase is a critical enzyme that catalyzes the insertion of the viral DNA into the host cell's genome. Azaindole hydroxamic acids have been identified as potent inhibitors of this enzyme. nih.gov Research has demonstrated that compounds such as 4-fluorobenzyl substituted azaindole hydroxamic acids exhibit significant antiviral activities in cell-based assays, making them a promising scaffold for novel HIV-1 IN inhibitors. nih.gov Further development led to N-methyl hydroxamic acid derivatives of azaindole, which, while potent against the integrase enzyme, showed rapid clearance through glucuronidation pathways. nih.gov Modifications to the azaindole core, such as introducing polar groups, helped to alter physical properties and reduce clearance rates without significantly compromising antiviral activity. nih.gov

RNase H Inhibition: The RNase H domain of the HIV-1 reverse transcriptase (RT) is responsible for degrading the viral RNA from the RNA-DNA hybrid during reverse transcription. mdpi.com This enzymatic activity is crucial for the completion of viral DNA synthesis, making it an attractive, yet underexploited, therapeutic target. mdpi.com Analogues with structural similarities, such as 2-hydroxyisoquinoline-1,3(2H,4H)-diones, have been investigated as dual inhibitors of both HIV-1 integrase and the RNase H domain. amazonaws.com Similarly, a series of 2-hydroxy-1,4-naphthoquinone (B1674593) Mannich bases were screened for their ability to inhibit HIV-1 RNase H, with the most active compounds showing IC50 values in the low micromolar range (2.8–3.1 µM). mdpi.com These active site inhibitors often work by chelating the two essential magnesium ions in the catalytic site of the enzyme.

Some 7-azaindole analogues have demonstrated submicromolar antiviral potency with low toxicity. nih.gov While some of these compounds directly inhibit the polymerase activity of reverse transcriptase, others show no direct enzymatic inhibition, suggesting alternative mechanisms of action. nih.gov

| Compound Class | Target | Activity Metric | Potency | Reference |

|---|---|---|---|---|

| 7-Azaindole Analogues | HIV-1 RT Polymerase | IC50 | 0.58 - 0.73 µM | nih.gov |

| 2-Hydroxy-1,4-naphthoquinone Mannich bases | HIV-1 RNase H | IC50 | 2.8 - 3.1 µM | mdpi.com |

| Indole Carboxylic Acid Derivative | SARS-CoV-2 Replication | IC50 | 1.84 µM |

The search for novel antimalarial drugs is driven by the widespread resistance of the Plasmodium falciparum parasite to existing therapies. The azaindole scaffold and related N-heterocyclic structures have been explored as potential sources of new antimalarial agents. Early research investigated 7-azaindole derivatives, including 3-nitro-7-azaindole, as intermediates in the synthesis of potential antimalarials. dtic.mil

More recent strategies have focused on indole-based compounds that target different stages of the parasite's life cycle. One successful example is the spiroindolone NITD609 (Cipargamin), which features an indole core and demonstrates excellent potency against both P. falciparum and P. vivax, with IC50 values in the low nanomolar range. nih.gov Its mechanism involves the inhibition of the parasite's PfATP4, which disrupts sodium and osmotic homeostasis. nih.gov

Other related heterocyclic systems have also shown promise. Anilino-pyrazoles, for instance, have exhibited significant antimalarial properties in in vitro assays, with some derivatives being as active as chloroquine. malariaworld.org The natural product cryptolepine, an indolo[3,2-b]quinoline alkaloid, functions by binding to heme and preventing its detoxification into hemozoin within the parasite. nih.gov This highlights a common mechanism for quinoline-based antimalarials. The exploration of these varied but related scaffolds suggests that the this compound core could be a valuable starting point for designing new compounds that target similar parasitic pathways.

Immunomodulatory and Anti-Inflammatory Properties (e.g., Anti-anaphylactic Activity)

Analogues of this compound, particularly those containing aza-aromatic rings with hydroxy and nitro substitutions, have been investigated for their potential to modulate immune and inflammatory responses. A key area of this research is in the treatment of allergic reactions, such as anaphylaxis.

Anaphylaxis is a severe, systemic allergic reaction triggered by the release of inflammatory mediators from mast cells and basophils. Research into 4-hydroxy-3-nitro-2-quinolones, which are structurally related to azaindoles, has demonstrated their ability to inhibit allergic reactions. These compounds were assessed for their capacity to inhibit the passive cutaneous anaphylaxis reaction in rats, a standard model for evaluating anti-anaphylactic activity.

The mechanism behind such anti-anaphylactic effects is often attributed to the inhibition of the release of inflammatory mediators like histamine, leukotrienes, and prostaglandins (B1171923) from mast cells. nih.gov By stabilizing these immune cells, such compounds can prevent the cascade of events that leads to the symptoms of anaphylaxis. Furthermore, the anti-inflammatory properties of these compounds may be linked to the inhibition of both the early and late phases of inflammatory events. nih.gov Some compounds have also shown membrane-stabilizing properties, protecting erythrocyte membranes from lysis induced by hypotonic solutions, which is another indicator of anti-inflammatory potential. nih.gov Studies on other anti-atherogenic drugs have also revealed immunomodulatory effects, including protection from anaphylactic shock induced by immune complexes, suggesting that compounds with vascular effects can also influence severe allergic responses. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological performance of a lead compound. For azaindole analogues, SAR studies have provided critical insights into how chemical modifications influence their therapeutic activities. pharmablock.comnih.govnih.gov

The position of the nitrogen atom within the azaindole ring is a key determinant of the molecule's physicochemical properties, such as solubility and pKa, as well as its ability to form hydrogen bonds with biological targets. nih.gov For example, in kinase inhibition, the two nitrogen atoms of a 7-azaindole can form crucial hydrogen bonds with the hinge region of the protein kinase, mimicking the binding of adenine (B156593) in ATP. nih.gov

SAR studies on various azaindole series have yielded specific guidelines for optimization:

Position of Substituents: For anticancer 7-azaindole analogues, research has shown that positions 1, 3, and 5 of the ring are the most active sites for substitution. The introduction of alkyl, aryl carboxamide, and heterocyclic groups at these positions has proven to be a successful strategy for enhancing potency. nih.gov

Influence of Specific Groups: The introduction of a fluorine or methoxy (B1213986) group at the C-4 or C-7 position of an indole ring was found to increase antiviral potency against certain RNA viruses. semanticscholar.org The nitro group, a key feature of this compound, is also known to significantly impact biological activity, with its position on the ring being critical.

Bioisosteric Replacement: Azaindoles are considered bioisosteres of indoles and purines. Replacing an indole with an azaindole can lead to marked improvements in pharmaceutical properties. In the development of HIV-1 attachment inhibitors, replacing an indole with a 4-azaindole or 7-azaindole improved efficacy, while 5- and 6-azaindoles reduced it. Critically, all four azaindole isomers significantly enhanced aqueous solubility compared to the parent indole. pharmablock.com

These SAR findings demonstrate that systematic modification of the azaindole scaffold—by altering the nitrogen position, the nature and location of substituents, and the core structure—is a powerful approach to fine-tune the biological and pharmacological profile of these compounds for various therapeutic applications. researchgate.netnih.gov

Future Research Directions and Translational Perspectives for N Hydroxy 4 Nitro 6 Azaindole

Exploration of Sustainable and Scalable Synthetic Routes

The advancement of N-Hydroxy-4-nitro-6-azaindole from a laboratory curiosity to a viable chemical entity hinges on the development of synthetic routes that are both environmentally benign and economically scalable. Traditional syntheses of complex heterocycles often rely on harsh conditions and hazardous reagents. mdpi.com Future efforts must prioritize green chemistry principles to mitigate environmental impact and ensure manufacturing feasibility. nih.govijpsjournal.comrasayanjournal.co.in

Key strategies for sustainable synthesis include:

Transition-Metal-Free Catalysis: Developing methods that avoid heavy or toxic transition metals is a primary goal. For instance, a convergent, transition-metal-free synthesis of 2-aryl-azaindoles has been achieved using N-heterocyclic carbene (NHC) catalysis, offering a milder alternative to traditional palladium-catalyzed reactions. rsc.orgnih.gov

One-Pot and Multicomponent Reactions (MCRs): Combining multiple synthetic steps into a single operation reduces solvent waste, energy consumption, and purification efforts. rsc.org Cascade reactions, such as a palladium-catalyzed amination/Heck coupling, have been used to create the azaindole core efficiently. mdpi.com

Alternative Energy Sources: The use of microwave irradiation and ultrasound can dramatically accelerate reaction times and improve yields, often under solvent-free conditions, aligning with green chemistry goals. nih.govrasayanjournal.co.in

Biocatalysis and Renewable Feedstocks: Employing enzymes as catalysts can offer high selectivity under mild conditions. nih.gov Furthermore, exploring the use of alcohols, which can be derived from sustainable resources, as starting materials through protocols like acceptorless dehydrogenative coupling (ADC), represents a significant step towards sustainability. rsc.org

A comparison of traditional versus sustainable approaches highlights the potential for improvement:

| Feature | Traditional Synthetic Methods | Sustainable/Green Approaches |

| Catalysts | Often require heavy metals (e.g., Palladium, Copper). nih.gov | Focus on transition-metal-free options (e.g., NHC catalysis), biocatalysis, or nanocatalysts. mdpi.comrsc.org |

| Solvents | Typically rely on volatile organic compounds (VOCs). | Prioritize water, ionic liquids, or solvent-free conditions. nih.govorganic-chemistry.org |

| Energy | Often require prolonged heating. | Utilize microwave or ultrasound to reduce energy consumption and reaction time. rasayanjournal.co.in |

| Process | Multi-step synthesis with intermediate isolation. | Emphasize one-pot, tandem, or multicomponent reactions to improve atom economy. rsc.org |

| Byproducts | Can generate significant toxic waste. | Designed to produce benign byproducts like water and H2. rsc.org |

By focusing on these green and scalable strategies, the synthesis of this compound and its derivatives can become more efficient, cost-effective, and environmentally responsible.

Design and Synthesis of Conformationally Constrained or Bioisosteric Analogues

To optimize the biological activity and pharmacokinetic profile of this compound, the design of analogues is a critical research avenue. This involves two primary strategies: conformational constraint and bioisosteric replacement.

Conformationally Constrained Analogues: Many small molecules must adopt a specific three-dimensional shape to bind effectively to their biological target. By introducing structural elements that reduce the molecule's flexibility, it can be "locked" into its bioactive conformation. For this compound, this could be achieved by creating fused ring systems or introducing rigid linkers between key pharmacophoric groups. For example, rigid compounds with a 3,4-fused seven- or eight-membered ring have been designed for other azaindole-based inhibitors to enhance target binding. nih.govresearchgate.net

Bioisosteric Analogues: Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The azaindole core itself is a valuable bioisostere for the indole (B1671886) ring, often leading to improved aqueous solubility and metabolic stability. nih.govnih.gov Further modifications could involve:

Replacing the Nitro Group: While the nitro group can be crucial for activity, it can sometimes be associated with toxicity. Bioisosteric replacements such as a sulfone, cyano, or trifluoromethyl group could be explored to maintain or improve activity while mitigating potential liabilities.

Modifying the Azaindole Core: The position of the nitrogen atom in the pyridine (B92270) ring of the azaindole scaffold can significantly impact its properties. Synthesizing the corresponding 4-, 5-, or 7-azaindole (B17877) isomers would be a logical step to explore how this change affects target engagement and pharmacokinetics. nih.gov

Altering the N-Hydroxy Group: The N-hydroxy moiety can be replaced with other hydrogen-bond donors, such as an N-amino or N-mercapto group, to probe the specific interactions at the target's binding site.

These analogue design strategies, summarized in the table below, are essential for fine-tuning the molecule's properties and developing a comprehensive structure-activity relationship (SAR). nih.govacs.org

| Modification Strategy | Rationale | Example Modification |

| Conformational Constraint | Increase binding affinity by reducing entropic penalty upon binding; improve selectivity. | Introduction of a fused aliphatic ring across the azaindole core. |

| Bioisosteric Replacement (Nitro Group) | Reduce potential toxicity; modulate electronic properties. | Replace -NO2 with -SO2CH3 or -CN. |

| Bioisosteric Replacement (Azaindole Core) | Improve solubility and metabolic profile; alter binding interactions. | Synthesize the 5-azaindole (B1197152) or 7-azaindole isomer. nih.gov |

Advanced Mechanistic Elucidation of Biological Actions at the Molecular Level

Understanding precisely how this compound interacts with its biological target(s) is fundamental to its development. While the azaindole framework is known to act as a "hinge-binder" in many kinase inhibitors by forming key hydrogen bonds, the specific contributions of the N-hydroxy and 4-nitro groups must be determined. nih.gov

Future mechanistic studies should employ a combination of structural biology, biophysical, and computational techniques:

Structural Biology: Obtaining a high-resolution crystal or cryo-electron microscopy (cryo-EM) structure of the compound bound to its target protein would provide the definitive view of the binding mode. This would reveal the precise orientation of the molecule and identify all key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net

Biophysical Techniques: Methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can quantify the binding affinity and thermodynamics of the interaction, providing data on the driving forces behind target engagement.

Computational Modeling: Molecular docking and molecular dynamics (MD) simulations can predict the binding pose and assess the stability of the ligand-protein complex. nih.gov These models are invaluable for rationalizing SAR data and guiding the design of new analogues.

Chemoproteomics: To understand the compound's selectivity, its interactions can be profiled across the entire proteome, identifying potential off-targets that could lead to undesirable effects.

By integrating these advanced methods, a detailed molecular-level understanding of the compound's mechanism of action can be constructed, facilitating rational optimization.

Application as Probes for Chemical Biology and Target Validation Studies

This compound can be adapted into powerful chemical probes to help identify its biological targets and validate their roles in disease. nih.gov This involves modifying the molecule to include two key features: a photoreactive group and a reporter tag. nih.govenamine.net

Probe Design and Application:

Synthesis: A probe would be synthesized by attaching a photoreactive moiety, such as a diazirine or benzophenone, to a position on the molecule that does not disrupt target binding. nih.govcreative-biolabs.com A reporter tag, like a biotin (B1667282) molecule or a "clickable" alkyne group, would also be incorporated, often via a flexible linker. acs.orgnih.gov

Photoaffinity Labeling (PAL): The probe is introduced to cells or cell lysates. It binds non-covalently to its target(s). Upon exposure to UV light, the photoreactive group is activated, forming a highly reactive species that creates a permanent covalent bond with the nearest molecule—ideally, the target protein. nih.govenamine.net

Target Identification: If a biotin tag is used, the covalently-linked protein(s) can be isolated using streptavidin beads. If a clickable alkyne tag is used, a biotin-azide reporter can be attached via click chemistry for enrichment. acs.orgrsc.org The captured proteins are then identified using mass spectrometry-based proteomics.

This workflow, known as photoaffinity labeling-based activity-based protein profiling (PAL-ABPP), is a cornerstone of modern chemical biology for target deconvolution. researchgate.net Developing such probes from this compound would be instrumental in confirming its on-target engagement in a cellular context and uncovering any potential off-targets. tandfonline.com

Integration with Artificial Intelligence and Machine Learning for Predictive Drug Design

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling rapid, data-driven decision-making. These computational tools can be applied to this compound to accelerate the design-synthesis-test cycle.

Potential applications include:

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on data from synthesized analogues to build QSAR models. These models identify molecular descriptors that correlate with biological activity, allowing for the prediction of potency for new, virtual compounds before they are synthesized. nih.govresearchgate.netaimspress.com

De Novo Design: Generative AI models can be used to design entirely new molecules based on the this compound scaffold. These models learn the underlying chemical rules and desired properties to propose novel structures with a high probability of being active and possessing favorable drug-like properties.

ADMET Prediction: Predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. AI/ML models, trained on large datasets of known drugs, can predict potential liabilities, such as inhibition of cytochrome P450 enzymes, allowing for early-stage filtering and prioritization of compounds. fda.govfrontiersin.org

Virtual Screening: ML-powered docking and scoring functions can screen vast virtual libraries of potential analogues against a target protein structure, identifying the most promising candidates for synthesis and testing.

By integrating these AI/ML approaches, the process of optimizing this compound can be made significantly more efficient, reducing the time and resources required to identify a lead candidate.

Investigation of Prodrug Strategies for Enhanced Delivery and Target Engagement (conceptual)

Prodrugs are inactive precursors that are converted into the active drug within the body. acs.org This strategy can be used to overcome challenges such as poor solubility, limited permeability, or off-target effects. The structure of this compound offers two distinct chemical handles for conceptual prodrug design: the N-hydroxy group and the nitro group.

Strategies based on the N-Hydroxy Group: The N-hydroxy moiety is an excellent site for attaching promoieties that can be cleaved by enzymes in the body. researchgate.net

Improving Solubility: Attaching a polar group, such as a phosphate (B84403) or an amino acid, via an ester linkage can dramatically increase the aqueous solubility of the compound, which may be beneficial for formulation. nih.gov These ester linkages are readily cleaved by phosphatases or esterases in the blood to release the active parent drug. researchgate.net

Enhancing Permeability: To improve passage across cell membranes, a more lipophilic group could be attached to the N-hydroxy function, temporarily masking its polarity.

Strategies based on the Nitro Group: The nitro group can be used to achieve targeted drug release in specific microenvironments.

Hypoxia-Activated Prodrugs: Many solid tumors have regions of low oxygen concentration (hypoxia). nih.govmdpi.comdntb.gov.ua Enzymes called nitroreductases are highly active in these hypoxic environments and can reduce the nitro group to an amine or hydroxylamine (B1172632). nih.govencyclopedia.pub This reduction causes a significant electronic shift in the molecule that can be engineered to trigger the release of an active agent. A prodrug of this compound could be designed where the nitro group acts as a hypoxia-sensitive trigger, leading to selective activation of the drug within the tumor microenvironment while sparing healthy, well-oxygenated tissues. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-Hydroxy-4-nitro-6-azaindole, and what experimental conditions optimize yield?

- Methodological Answer : A common approach involves introducing the nitro group via electrophilic aromatic substitution on the azaindole scaffold, followed by hydroxylation. Key steps include:

- Nitro Group Introduction : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions .

- Hydroxylation : Employ hydroxylamine derivatives under basic conditions (e.g., NaOH in ethanol) .

- Purity Control : Monitor reactions via TLC and confirm final product purity using GC with SE-30 columns (190°C isothermal conditions) .

- Data Table :

| Reaction Step | Reagents/Conditions | Yield (%) | Purity (GC) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 65–70 | ≥95% |

| Hydroxylation | NH₂OH, NaOH/EtOH | 50–55 | ≥90% |

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- Methodological Answer :

- ¹H NMR : The hydroxy group (N–OH) appears as a broad singlet at δ 10–12 ppm, while the nitro group deshields adjacent protons, shifting aromatic peaks to δ 8.5–9.0 ppm .

- IR : Strong absorption bands at ~3350 cm⁻¹ (O–H stretch) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) confirm functional groups .

- Mass Spec : Molecular ion [M+H]⁺ at m/z 205.06 (calculated for C₇H₅N₃O₃) with fragmentation patterns showing loss of –NO₂ (–46 amu) .

Advanced Research Questions

Q. How can conflicting stability data for this compound in acidic vs. basic media be resolved?

- Methodological Answer :

- Controlled Stability Assays : Perform kinetic studies in buffered solutions (pH 1–14) at 25°C and 40°C. Monitor degradation via HPLC-MS .

- Mechanistic Insight : Acidic conditions may protonate the hydroxy group, increasing electrophilicity and decomposition. Basic conditions could deprotonate N–OH, destabilizing the nitro group .

- Data Table :

| pH | Temperature (°C) | Half-Life (h) | Major Degradation Product |

|---|---|---|---|

| 2 | 25 | 12 | 4-Nitro-6-azaindole |

| 12 | 25 | 3 | 6-Azaindole-4-amine |

Q. What computational strategies predict the regioselectivity of electrophilic attacks on this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to map electrostatic potential surfaces. The nitro group directs electrophiles to the 5-position due to electron-withdrawing effects, while the hydroxy group activates the 3-position .

- Validation : Compare computational results with experimental halogenation (e.g., Br₂ in CHCl₃) .

Q. How do solvent polarity and temperature affect the compound’s tautomeric equilibrium (hydroxy vs. oxo forms)?

- Methodological Answer :

- UV-Vis Spectroscopy : Track tautomerism by observing λ_max shifts in solvents like water (polar, favors oxo form) vs. toluene (nonpolar, favors hydroxy form) .

- Thermodynamic Analysis : Calculate ΔG using variable-temperature NMR in DMSO-d₆ .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for this compound?

- Methodological Answer :

- Source Analysis : Cross-check purity data (e.g., GC/MS in vs. unvalidated suppliers). Impurities like 4-nitro-6-azaindole (a common byproduct) may skew bioassays .

- Experimental Design : Standardize assay conditions (e.g., cell line viability tests at 24h vs. 48h endpoints) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.